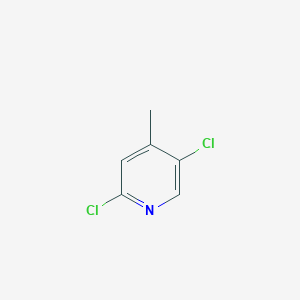

2,5-Dichloro-4-methylpyridine

Descripción general

Descripción

2,5-Dichloro-4-methylpyridine is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C6H4Cl2NCH3. It contains a pyridine ring substituted with two chlorine atoms and one methyl group. This compound is related to various other substituted pyridines, some of which have been studied for their complexation with other molecules, crystal structures, and reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of 2,5-Dichloro-4-methylpyridine itself is not directly discussed in the provided papers. However, related compounds have been synthesized through various methods. For instance, a synthesis route for 4-methoxy-2,3,5-trimethylpyridine, a compound with potential gastric-acid inhibiting activity, involves condensation reactions and selective hydrogenolysis . Another related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, was synthesized using a Vilsmeier–Haack chlorination protocol . These methods could potentially be adapted for the synthesis of 2,5-Dichloro-4-methylpyridine.

Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-4-methylpyridine can be inferred from studies on similar compounds. For example, the crystal and molecular structures of various methyl-substituted bipyridyl complexes have been determined, showing hydrogen-bonded chains and phase transitions . The molecular structures of nitro derivatives of amino-methylpyridines have been determined using both X-ray studies and DFT calculations, which could be relevant for understanding the structure of 2,5-Dichloro-4-methylpyridine .

Chemical Reactions Analysis

The reactivity of related pyridine compounds has been explored in several studies. For instance, the reactivity of 5-chloro-2,4-dihydroxypyridine towards halogens and acids has been examined, which could provide insights into the potential reactivity of 2,5-Dichloro-4-methylpyridine . Additionally, the synthesis and reactivity of Co(II) complexes with substituted pyridines have been reported, indicating the potential for 2,5-Dichloro-4-methylpyridine to form complexes with metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-Dichloro-4-methylpyridine can be deduced from related compounds. For example, the vibrational, electronic, and NMR analyses of chloro-nitropyridines provide information on their spectroscopic behavior, which could be similar to that of 2,5-Dichloro-4-methylpyridine . The study of the solid adduct of 3-methylpyridine with dichloro-nitrophenol reveals short N-H···O hydrogen bridges, which could also be relevant for the hydrogen bonding behavior of 2,5-Dichloro-4-methylpyridine . Additionally, the crystal structure of dichlorobis(4-methylpyridine)zinc(II) provides insights into the coordination chemistry of substituted pyridines .

Aplicaciones Científicas De Investigación

Photochemical Dimerization

2,5-Dichloro-4-methylpyridine and similar compounds, such as 2-aminopyridines, have been studied for their ability to undergo photochemical dimerization. Ultraviolet irradiation of these compounds in acidic solutions results in the formation of 1,4-dimers, showcasing their potential in photochemical applications (Taylor & Kan, 1963).

Synthesis and Purification in Pharmaceuticals and Pesticides

This chemical serves as an important intermediate in the synthesis of medicines and pesticides. Studies have focused on refining methods such as extraction, distillation, and chromatography to achieve high-purity end products (Su Li, 2005).

Adduct Formation and Spectroscopic Behavior

Research has been conducted on the formation of adducts with 3-methylpyridine and similar compounds. Structural studies using X-ray diffraction reveal insights into molecular configurations and hydrogen bonding, which are crucial in understanding the chemical's interaction with other substances (Majerz et al., 1993).

Optimization in Electrophoretic Separation

Studies involving the electrophoretic separation of methylpyridines, including 2,5-Dichloro-4-methylpyridine, have been conducted to improve separation techniques. This research is vital for applications in analytical chemistry, particularly in the separation and analysis of complex chemical mixtures (Wren, 1991).

Crystal Structure Analysis

Crystal structure analysis of derivatives of 2,5-Dichloro-4-methylpyridine, such as 2-amino-5-methylpyridine hydrochloride, provides valuable insights into molecular interactions and stability, which are essential for the development of new materials and drugs (Sherfinski & Marsh, 1975).

Molecular and Spectroscopic Analysis

Investigations into the molecular structures and spectroscopic properties of related compounds provide a deeper understanding of their electronic and reactive characteristics. This knowledge is key to their application in various fields, including pharmaceuticals and materials science (Velraj et al., 2015).

Synthesis of Complex Compounds

2,5-Dichloro-4-methylpyridine is used in the synthesis of complex compounds, such as porphyrinato ruthenium derivatives. These compounds have unique optical and electrochemical properties, making them of interest in materials science and catalysis (Kimura et al., 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2,5-Dichloro-4-methylpyridine is the Suzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound interacts with the metal catalyst in the SM coupling reaction, which involves chemically differentiated fragments that participate in electronically divergent processes .

Mode of Action

In the SM coupling reaction, 2,5-Dichloro-4-methylpyridine undergoes two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by 2,5-Dichloro-4-methylpyridine. This reaction is known for its exceptionally mild and functional group tolerant conditions, and the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The compound’s interaction with its targets leads to changes in the SM coupling conditions, influencing the overall reaction process .

Pharmacokinetics

It’s known that the compound is a solid at room temperature . More research is needed to fully understand the ADME properties of 2,5-Dichloro-4-methylpyridine and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of 2,5-Dichloro-4-methylpyridine’s action are primarily observed in the changes it induces in the SM coupling reaction . By interacting with the metal catalyst and participating in oxidative addition and transmetalation processes, 2,5-Dichloro-4-methylpyridine plays a crucial role in the formation of carbon–carbon bonds .

Action Environment

The action of 2,5-Dichloro-4-methylpyridine can be influenced by various environmental factors. For instance, the compound should be stored at 0-8°C to maintain its stability . Additionally, it’s known to be incompatible with strong oxidizing agents . These factors can affect the compound’s action, efficacy, and stability in the SM coupling reaction .

Propiedades

IUPAC Name |

2,5-dichloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQACOJSDXKHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622350 | |

| Record name | 2,5-Dichloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886365-00-0 | |

| Record name | 2,5-Dichloro-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1322240.png)

![[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1322241.png)

![1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1322252.png)

![7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1322256.png)